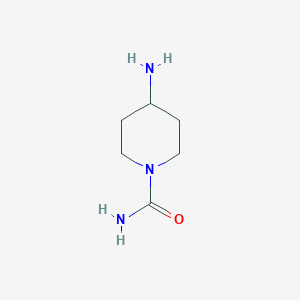

4-Aminopiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZIDBXGSJQKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Aminopiperidine 1 Carboxamide

Established Synthetic Routes to 4-Aminopiperidine-1-carboxamide

The synthesis of this compound typically involves the construction of the 4-aminopiperidine (B84694) core, followed by the introduction of the 1-carboxamide (B11826670) group. Established routes often begin from commercially available piperidine (B6355638) precursors and employ multi-step sequences.

Multi-step Syntheses from Precursors (e.g., 4-Piperidinecarboxamide, 4-Piperidone (B1582916) Derivatives)

Synthesizing the 4-aminopiperidine backbone from precursors like 4-piperidinecarboxamide or 4-piperidone derivatives is a common strategy.

One documented pathway begins with 4-piperidinecarboxamide . This route leverages a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. To ensure selectivity, the piperidine nitrogen (N-1) is first protected, commonly with a tert-butoxycarbonyl (Boc) group. The protected amide then undergoes the rearrangement, followed by deprotection to yield the 4-aminopiperidine core. google.com The final step involves the selective carbamoylation of the piperidine nitrogen.

Another major precursor is 4-piperidone . Derivatives of 4-piperidone can be converted to 4-aminopiperidines through reductive amination. un.orgajrconline.org In this reaction, the ketone is treated with an amine in the presence of a reducing agent to form the corresponding amine. The choice of the N-1 substituent on the piperidone ring and the amine used for the amination dictates the final structure of the 4-aminopiperidine derivative. mdpi.com

Table 1: Example Multi-step Synthesis via 4-Piperidinecarboxamide

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. N-Protection | 4-Piperidinecarboxamide | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (B128534) (TEA), Aqueous medium | 1-Boc-4-piperidinecarboxamide |

| 2. Hofmann Rearrangement | 1-Boc-4-piperidinecarboxamide | Bromine (Br₂), Sodium hydroxide (B78521) (NaOH), Reflux | tert-Butyl 4-aminopiperidine-1-carboxylate (4-Amino-1-Boc-piperidine) google.com |

| 3. N-1 Carbamoylation | 4-Amino-1-Boc-piperidine | (Requires prior protection of C-4 amine), Carbamoyl chloride, Base | Protected this compound |

| 4. Deprotection | Protected this compound | Acid (e.g., TFA or HCl) | This compound google.com |

Role of Protecting Group Strategies (e.g., Boc protection/deprotection)

Protecting group chemistry is fundamental in the synthesis of polysubstituted piperidines like this compound to achieve chemo- and regioselectivity. The tert-butoxycarbonyl (Boc) group is extensively used due to its stability under various reaction conditions and its facile removal under acidic conditions. google.com

In the context of 4-aminopiperidine synthesis, the N-1 and C-4 amino groups exhibit different nucleophilicity. The secondary amine of the piperidine ring (N-1) is generally more nucleophilic than the C-4 primary amino group. ubbcluj.ro This differential reactivity must be managed to direct reactions to the desired site.

Boc-Protection: The introduction of the Boc group at the N-1 position is typically achieved by reacting the piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.com This masks the N-1 amine, allowing for subsequent chemical transformations at other positions, such as the conversion of a C-4 substituent into an amino group.

Deprotection: The Boc group is readily cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in dioxane or ethyl acetate. google.com This step is often the final one in a synthetic sequence to unmask the free amine.

The strategic use of orthogonal protecting groups—groups that can be removed under different conditions—is also vital. For instance, the C-4 amino group might be protected with a group removable by hydrogenation (e.g., benzyl (B1604629), Cbz), while the N-1 position is protected with an acid-labile Boc group. This allows for the selective deprotection and functionalization of either nitrogen atom.

Novel and Efficient Synthetic Approaches

To overcome the limitations of multi-step syntheses, researchers have focused on developing more efficient and innovative methods, including multicomponent reactions and advanced reductive amination techniques.

Application of Multicomponent Reactions (MCRs) for Derivative Synthesis (e.g., Ugi reaction for 4-aminopiperidine-4-carboxylic acid derivatives)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. The Ugi four-component reaction (U-4CR) is a prominent example used for synthesizing derivatives of the 4-aminopiperidine scaffold. nih.govnih.gov

A two-step sequence involving an Ugi reaction has been developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This approach has been successfully applied to the synthesis of complex pharmaceutical agents like carfentanil and remifentanil, offering better yields and shorter reaction times compared to traditional linear syntheses. researchgate.net The reaction typically involves a piperidone derivative, an amine, a carboxylic acid, and an isocyanide, which combine to rapidly assemble the core structure. nih.gov

Reductive Amination Strategies for 4-Aminopiperidine Derivatives

Reductive amination is a cornerstone for the synthesis of amines and has been widely applied to produce 4-aminopiperidine derivatives from N-substituted 4-piperidones. mdpi.com This method involves the reaction of a ketone (the 4-piperidone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Modern reductive amination protocols often use mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which is tolerant of a wide range of functional groups and generally provides high yields. mdpi.com This strategy has been employed to synthesize large libraries of 4-aminopiperidine derivatives for screening purposes, highlighting its efficiency and versatility. mdpi.comnih.gov For example, a reductive amination between N-Boc-piperidin-4-one and an aniline (B41778) derivative can successfully yield the corresponding N-aryl-4-aminopiperidine scaffold. researchgate.net

Table 2: Reductive Amination for 4-Aminopiperidine Synthesis

| Precursor | Amine Source | Reducing Agent | Conditions | Product Type |

|---|---|---|---|---|

| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride | Acetic acid, Dichloroethane, 20°C | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate un.orgresearchgate.net |

| N-Benzyl-4-piperidone | Ammonia/Amine | H₂, Catalyst (e.g., Pt, Pd) | High pressure, solvent | N-Benzyl-piperidin-4-amine derivatives ajrconline.org |

| N-Substituted-4-piperidone | Various aliphatic amines | Sodium triacetoxyborohydride | Dichloromethane | N-substituted-N'-alkyl-piperidin-4-amines mdpi.com |

Chemo- and Regioselective Functionalization Techniques

The presence of two distinct nitrogen atoms in the 4-aminopiperidine scaffold necessitates precise control over reactivity for selective functionalization. The difference in basicity and nucleophilicity between the endocyclic secondary amine (N-1) and the exocyclic primary amine (C-4) is the key to this selectivity. ubbcluj.ro

Researchers have exploited this differential reactivity to develop selective functionalization techniques. For example, by taking advantage of the higher basicity and nucleophilicity of the N-1 secondary amine, it is possible to attach substituents to this position while leaving the C-4 primary amine untouched, or vice-versa if the C-4 amine is first protected. ubbcluj.ro A documented strategy involves the chemoselective N-protection of the C-4 primary amine of 4-aminopiperidine with a Boc group, followed by the reaction of the free N-1 amine with cyanuric chloride to synthesize triazine-based dendritic structures. ubbcluj.ro This selective protection-functionalization sequence is a powerful tool for building complex molecules from the 4-aminopiperidine core.

Key Chemical Reactions and Interconversions

The reactivity of this compound is characterized by the distinct functionalities of the primary amino group at the 4-position, the carboxamide group at the 1-position, and the piperidine ring nitrogen. These sites allow for a diverse range of chemical modifications.

The primary amino group of 4-aminopiperidine derivatives is readily acylated to form amides, while both the primary amino group and the piperidine nitrogen can participate in ureation reactions.

The acylation of the 4-amino group is a common transformation, often carried out using acid chlorides or activated carboxylic acids. For instance, N-Boc-4-aminopiperidine can be acylated with various acid chlorides in the presence of a base like triethylamine to yield the corresponding N-acyl derivatives. mdpi.com Similarly, amide bond formation can be achieved by coupling with carboxylic acids using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.com

Urea derivatives can be synthesized by reacting 4-aminopiperidine precursors with isocyanates. For example, 1-Boc-4-aminopiperidine reacts with 4-iodophenyl isocyanate to form the corresponding phenylurea derivative. nih.gov In a similar fashion, reaction with 4-trifluoromethoxyphenyl isocyanate yields a 1-aryl-3-(1-acylpiperidin-4-yl)urea after subsequent modification of the piperidine nitrogen. ucanr.edu These reactions typically proceed under mild conditions, providing a straightforward route to a diverse range of urea-containing compounds. The synthesis of phenyl ureas from 4-oxotetrahydropyrimidine precursors by treatment with phenyl chloroformate followed by reaction with an amine highlights a general approach to these structures. nih.gov

| Reaction | Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| Amidation | N-Boc-4-aminopiperidine | Acid Chloride | Toluene, Triethylamine | N-Acyl-4-aminopiperidine | mdpi.com |

| Amidation | N-Boc-4-aminopiperidine | Carboxylic Acid | EDC, HOBT, THF | N-Acyl-4-aminopiperidine | derpharmachemica.com |

| Ureation | 1-Boc-4-aminopiperidine | 4-Iodophenyl isocyanate | Base | N-Aryl-N'-(piperidin-4-yl)urea | nih.gov |

| Ureation | 1-Boc-4-aminopiperidine | 4-Trifluoromethoxyphenyl isocyanate | - | 1-Aryl-3-(1-Boc-piperidin-4-yl)urea | ucanr.edu |

The primary amino group at the 4-position of the piperidine ring endows the molecule with nucleophilic character, enabling it to participate in various substitution reactions. This nucleophilicity is fundamental to many of its applications in the synthesis of more complex molecules.

A common application of its nucleophilicity is in reactions with alkyl halides, where the amino group displaces a halide to form a new carbon-nitrogen bond. libretexts.orgsavemyexams.comchemistry.coach For these reactions to be effective, the piperidine nitrogen is often protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, to prevent its competing reactivity. The reaction of N-Boc-4-aminopiperidine with alkyl halides allows for the selective alkylation of the 4-amino group.

Furthermore, the nucleophilic nature of the 4-amino group can be exploited in epoxide ring-opening reactions. In these reactions, the amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. This type of reaction provides a powerful method for introducing a hydroxyethyl (B10761427) group onto the 4-amino nitrogen, further functionalizing the piperidine scaffold. The stereochemistry of these reactions can often be controlled, leading to specific diastereomers. nih.govrsc.orgresearchgate.net

| Reaction Type | Substrate | Electrophile | General Conditions | Product Type | Reference |

| Alkylation | N-Protected 4-aminopiperidine | Alkyl Halide | Base, Solvent (e.g., DMF, CH3CN) | N-Alkyl-4-aminopiperidine | libretexts.orgsavemyexams.comchemistry.coach |

| Epoxide Ring Opening | N-Protected 4-aminopiperidine | Epoxide | Protic or Aprotic Solvent | β-Amino alcohol | nih.govrsc.orgresearchgate.net |

The secondary amine of the piperidine ring in this compound and its derivatives is a key site for functionalization, allowing for the introduction of a wide variety of substituents through alkylation and arylation reactions.

N-alkylation is frequently accomplished by reacting the piperidine nitrogen with an appropriate alkyl halide. For example, after deprotection of a Boc-protected precursor, the piperidine nitrogen can be alkylated with various alkyl bromides. google.com Reductive amination provides an alternative and often superior method for N-alkylation, particularly for the introduction of benzyl groups. This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. google.com

N-arylation of the piperidine nitrogen is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov This powerful reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide. The choice of phosphine (B1218219) ligand is crucial for the success of these couplings, with bulky, electron-rich ligands often providing the best results. For instance, the coupling of 4-aminopiperidine with bromobenzene (B47551) can be tuned to favor arylation at the piperidine nitrogen by selecting the appropriate ligand. acs.org This methodology has been successfully applied to couple various aryl and heteroaryl chlorides with 4-aminopiperidine derivatives. researchgate.net

| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| N-Alkylation | 4-Aminopiperidine derivative | Alkyl Bromide | Base | N-Alkyl-4-aminopiperidine derivative | google.com |

| Reductive Amination | 4-Aminopiperidine derivative | Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Alkyl-4-aminopiperidine derivative | google.com |

| N-Arylation | 4-Aminopiperidine | Bromobenzene | Pd2(dba)3, Ligand (e.g., BINAP, Josiphos), NaOtBu | N-Phenyl-4-aminopiperidine | acs.org |

| N-Arylation | 4-(N-Boc-N-methyl)aminopiperidine | Heteroaryl Chloride | Pd catalyst, DavePhos | 1-Heteroaryl-4-(N-Boc-N-methyl)aminopiperidine | researchgate.net |

The aminopiperidine scaffold can be further elaborated through reactions that involve both the amino group and the piperidine ring, such as reductive amination and multicomponent reactions.

Reductive amination is a versatile method for introducing substituents at the 4-amino position. Starting from an N-protected 4-piperidone, reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride yields the corresponding 4-aminopiperidine derivative. mdpi.com This method allows for the synthesis of a library of compounds with diverse alkyl or arylalkyl groups at the 4-amino nitrogen.

The Ugi four-component reaction (U-4CC) offers a powerful strategy for the rapid construction of complex molecules from simple starting materials. researchgate.net In the context of 4-aminopiperidine, a two-step sequence involving an Ugi reaction has been developed to prepare 4-aminopiperidine-4-carboxylic acid derivatives. This approach has been successfully applied to the synthesis of complex drug molecules. researchgate.net The reaction typically involves a ketone (such as an N-substituted 4-piperidone), an amine, a carboxylic acid, and an isocyanide, which come together in a single pot to form an α-acylamino amide.

| Reaction | Starting Material | Reagents | Key Features | Product Type | Reference |

| Reductive Amination | N-Substituted 4-piperidone | Primary Amine, Sodium Triacetoxyborohydride | Direct formation of N-substituted 4-aminopiperidines | 4-Alkyl/Arylalkyl-aminopiperidine | mdpi.com |

| Ugi Four-Component Reaction | N-Substituted 4-piperidone | Amine, Carboxylic Acid, Isocyanide | Multicomponent, high complexity generation | α-Acylamino-4-carboxamido-piperidine | researchgate.net |

Derivatization Strategies and Scaffold Utilization in Molecular Design

Design Principles for Novel 4-Aminopiperidine-1-carboxamide Derivatives

The design of novel derivatives of this compound is guided by established structure-activity relationship (SAR) principles. These principles focus on how modifications to different parts of the molecule influence its biological activity. Key areas for modification include the piperidine (B6355638) nitrogen, the 4-amino group, and the carboxamide moiety.

Systematic exploration of substituents on both the piperidine nitrogen and the 4-amino group has been a fruitful strategy. For instance, in the development of antifungal agents, it was found that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long n-dodecyl chain at the 4-amino group significantly enhances antifungal activity. mdpi.com This highlights the importance of lipophilicity and steric bulk in modulating the interaction of these derivatives with their biological targets.

The nature of the substituent on the piperidine nitrogen can also significantly impact potency and selectivity for various targets. In the context of hepatitis C virus (HCV) assembly inhibitors, a broad exploration of functionality attached to the piperidine nitrogen was undertaken. nih.gov This involved linking various aryl rings through different linker types to understand the spatial and electronic requirements for optimal activity. nih.gov

Furthermore, the carboxamide group itself can be modified to fine-tune the properties of the resulting derivatives. For example, replacing the carboxamide with a sulfonamide can alter solubility and membrane permeability, which are critical pharmacokinetic properties.

Table 1: Structure-Activity Relationship (SAR) Insights for 4-Aminopiperidine (B84694) Derivatives

| Molecular Modification | Effect on Biological Activity | Example Application |

| Piperidine Nitrogen Substitution | ||

| Benzyl or phenylethyl group | Enhances antifungal activity when combined with a long alkyl chain at the 4-amino position. mdpi.com | Antifungal agents |

| Aryl-linked substituents | Modulates potency and selectivity against viral targets. nih.gov | HCV assembly inhibitors |

| 4-Amino Group Substitution | ||

| n-Dodecyl chain | Increases antifungal potency. mdpi.com | Antifungal agents |

| Carboxamide Modification | ||

| Replacement with sulfonamide | Can improve solubility but may decrease membrane permeability. | General drug design |

Incorporation of the this compound Core into Complex Molecular Architectures

The rigid yet versatile nature of the this compound core makes it an excellent building block for constructing more complex molecules, including novel heterocyclic systems and peptidomimetics.

The 4-aminopiperidine moiety is a valuable starting material for the synthesis of various heterocyclic compounds. The amino group provides a reactive handle for a range of chemical transformations, enabling the construction of fused or spirocyclic systems. For example, derivatives of 4-aminopiperidine can be used in multi-component reactions, such as the Ugi reaction, to rapidly generate libraries of complex molecules. researchgate.net

The piperidine ring itself can be part of a larger heterocyclic system. In the design of CCR5 antagonists for HIV-1 entry inhibition, the 4-aminopiperidine core is a key component of piperazino-piperidine (B8394093) amide analogs. nih.gov Similarly, it has been incorporated into the design of inhibitors for various kinases and other enzymes, where the piperidine ring serves to orient key pharmacophoric groups in the correct spatial arrangement for binding. lookchem.comacs.org

The this compound structure can be viewed as a constrained analog of a dipeptide or a single amino acid, making it a valuable tool in the design of peptidomimetics. The incorporation of this rigid scaffold into a peptide backbone can induce specific secondary structures, such as turns or helices, which can be crucial for biological activity. nih.gov

Specifically, 4-aminopiperidine-4-carboxylic acid, a closely related derivative, is considered a cyclic α,α-disubstituted amino acid. researchgate.net When incorporated into peptides, it can promote the formation of highly helical structures that are also water-soluble. researchgate.netclinicaldigest.org This is because the piperidine ring restricts the conformational freedom of the peptide backbone, favoring a helical fold. This strategy has been used to enhance the stability and biological activity of peptides. nih.gov The ability to introduce conformational constraints is a key strategy in peptidomimetic design to create analogs with improved therapeutic properties, such as enhanced resistance to enzymatic degradation.

Stereochemical Control in Derivatization and Synthesis of Chiral Compounds

The synthesis of specific stereoisomers of this compound derivatives is often crucial for their biological activity. Many biological targets are chiral, and thus will interact differently with different enantiomers of a chiral drug molecule. Therefore, controlling the stereochemistry during the synthesis of these derivatives is of paramount importance.

Several strategies have been developed for the stereoselective synthesis of chiral 4-aminopiperidine derivatives. One common approach is the use of chiral starting materials or chiral auxiliaries. For example, the asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, a β-amino acid analog, has been achieved using α-methylbenzylamine as a chiral auxiliary. wisc.edu This method allows for the preparation of either enantiomer of the target molecule. wisc.edu

Another approach involves the use of stereoselective reactions, such as asymmetric hydrogenation or enzymatic resolutions. For instance, the asymmetric hydrogenation of a fluoroenamide derived from a pyridine (B92270) precursor has been used to synthesize a chiral 3-fluoro-4-aminopiperidine derivative. scientificupdate.com Similarly, dynamic kinetic asymmetric transamination of a fluoroketone is another powerful method for accessing chiral aminopiperidines. scientificupdate.com

The stereoselective synthesis of 4-substituted-4-aminopiperidine derivatives has also been achieved starting from isonipecotate, employing a Curtius rearrangement as a key step. nih.gov This methodology allows for the introduction of various substituents at the 4-position of the piperidine ring in a controlled manner.

Table 2: Methods for Stereochemical Control in the Synthesis of 4-Aminopiperidine Derivatives

| Method | Description | Example Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wisc.edu | Asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid using α-methylbenzylamine. wisc.edu |

| Asymmetric Hydrogenation | A chiral catalyst is used to selectively add hydrogen to one face of a prochiral molecule. scientificupdate.com | Synthesis of chiral 3-fluoro-4-aminopiperidine derivatives. scientificupdate.com |

| Enzymatic Reactions | Enzymes are used to selectively react with one enantiomer of a racemic mixture. scientificupdate.com | Dynamic kinetic asymmetric transamination of a fluoroketone. scientificupdate.com |

| Curtius Rearrangement | A key reaction used in a sequence starting from a chiral precursor to generate a chiral amine. nih.gov | Synthesis of 4-substituted-4-aminopiperidine derivatives from isonipecotate. nih.gov |

Structure Activity Relationship Sar Studies of 4 Aminopiperidine 1 Carboxamide Derivatives

Systematic Modification and Characterization of Analogs

The systematic modification of 4-aminopiperidine (B84694) derivatives typically involves altering substituents at two primary positions: the piperidine (B6355638) ring nitrogen (N1) and the 4-amino group. These modifications allow researchers to probe the steric, electronic, and hydrogen-bonding requirements of a biological target.

Antifungal Agents: In the development of novel antifungal agents, a library of over 30 4-aminopiperidines was synthesized by reacting N-substituted 4-piperidone (B1582916) derivatives with various amines through reductive amination. mdpi.com SAR studies revealed that high antifungal activity was associated with specific combinations of substituents. mdpi.com For instance, combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long N-alkyl chain (greater than seven carbons) at the 4-amino group proved to be highly effective. mdpi.com The N-dodecyl (C12) residue at the 4-amino position was identified as particularly potent. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at the 4-amino position were detrimental to the compound's activity. mdpi.com

| Compound Name | N1-Substituent | 4-Amino Substituent | Observed Antifungal Activity |

|---|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Benzyl | N-dodecyl | High |

| N-dodecyl-1-phenethylpiperidin-4-amine | Phenylethyl | N-dodecyl | High |

| Analog with shorter alkyl chain | Benzyl | e.g., N-propyl | Low / Detrimental |

| Analog with branched alkyl chain | Benzyl | e.g., N-isopropyl | Low / Detrimental |

Dopamine (B1211576) Transporter (DAT) Inhibitors: In the search for metabolically stable dopamine transporter (DAT) inhibitors, the 4-aminopiperidine moiety has been used as a bioisosteric replacement for less stable piperazine (B1678402) rings. nih.gov This strategic substitution aimed to improve metabolic profiles while maintaining high affinity for the transporter. nih.gov Several aminopiperidine analogs demonstrated moderate to high DAT affinities. nih.gov The characterization of these analogs provided valuable data on the structural requirements for DAT binding. nih.gov

| Compound | Modification | DAT Affinity (Ki, nM) |

|---|---|---|

| 7 | Aminopiperidine derivative | 50.6 |

| 21b | Aminopiperidine derivative | 77.2 |

| 33 | Aminopiperidine derivative | 30.0 |

Cannabinoid CB1 Receptor Antagonists: SAR studies on analogs of the CB1 receptor antagonist SR141716 focused on the aminopiperidine region. nih.govebi.ac.uk Modifications included substituting the aminopiperidinyl group with alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths and branching. nih.govebi.ac.uk A general trend emerged where increasing the length and steric bulk of the substituent led to higher receptor affinity and efficacy. nih.gov However, this effect was not limitless; a quantitative SAR model indicated that ligands exceeding a certain length (approximately 3 Å) would experience reduced potency and affinity. nih.gov

Influence of Core Modifications on Chemical Reactivity Profiles

Modifications to the piperidine ring itself, beyond simple substitution, can profoundly influence the molecule's electronic properties, stability, and chemical reactivity.

Piperidine Ring and Chemical Stability: Quantum chemistry calculations have been used to elucidate the influence of the piperidine ring on the chemical reactivity and stability of molecules like piperine (B192125). researchgate.net When compared to its analog lacking the piperidine ring (piperic acid), the piperidine-containing structure (piperine) shows different steric-electronic properties. researchgate.net The presence of the piperidine ring is directly related to the chemical stability of piperine. researchgate.net Computational studies suggest that the piperidine ring renders the molecule more nucleophilic, while the corresponding acid is more electrophilic. researchgate.net

Redirecting Reactivity through Core Unsaturation: A striking example of how core modifications alter reactivity is seen in enzymatic reactions. When the enzyme LdoA is presented with a substrate containing a standard piperidine precursor, it performs a hydroxylation reaction. nih.gov However, if the core structure is modified by introducing an olefin (changing a targeted carbon's hybridization from sp3 to sp2), the enzyme's reactivity is completely redirected. nih.gov Instead of hydroxylation, the enzyme catalyzes a non-native epoxidation. nih.gov This epoxide then undergoes a subsequent intramolecular cyclization to form a substituted piperidine, demonstrating how a fundamental change to the core dictates the chemical reaction pathway. nih.gov

Conformational Analysis and its Impact on Derivative Functionality

The three-dimensional shape (conformation) of 4-aminopiperidine derivatives is a critical determinant of their biological function. The piperidine ring predominantly adopts a chair conformation, and the spatial orientation (axial or equatorial) of its substituents dictates how the molecule interacts with its biological target.

Conformational Equilibrium and Intramolecular Hydrogen Bonding: NMR studies on piperidine derivatives, such as nipecotic acid, reveal that the two chair conformations of the ring exist in a dynamic equilibrium. researchgate.net The balance of this equilibrium can be significantly influenced by intramolecular hydrogen bonding. For example, a hydrogen bond between a substituent side chain and the ring's nitrogen atom can stabilize the conformer where that side chain is in an axial position. researchgate.net This equilibrium is also sensitive to the solvent environment. In nonpolar solvents, intramolecular hydrogen bonds are stronger, favoring the axial conformer, while in aqueous solutions, this stabilization is reduced, and the equatorial conformer often predominates. researchgate.net

| Compound | Solvent | Conformer Free Energy Difference (ΔGA-E, kcal/mol) | Predominant Conformer |

|---|---|---|---|

| Nipecotamide | Nonpolar (e.g., CCl4) | -0.46 | Axial |

| Aqueous (D2O) | 1.4 | Equatorial |

Enhancing Peptide Structure and Stability: The rigid cyclic nature of piperidine-based amino acids can be exploited to control the conformation of larger molecules. For instance, incorporating 4-aminopiperidine-4-carboxylic acid (Api), a cyclic α,α-disubstituted amino acid, into peptides has been shown to enhance helical structure stability. nih.gov This modification not only enforces a specific secondary structure (a helix) but also improves properties like water solubility and resistance to enzymatic degradation by proteases. nih.gov This demonstrates a direct link between the conformational constraints imposed by the piperidine core and the improved functionality of the resulting peptide. nih.gov

Computational and Theoretical Investigations of 4 Aminopiperidine 1 Carboxamide and Its Derivatives

Molecular Docking Simulations to Elucidate Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. usb.ac.ir This method is crucial for understanding the structure-activity relationships (SAR) that drive the biological effects of 4-aminopiperidine-1-carboxamide derivatives. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

Docking studies have been widely applied to various derivatives of the 4-aminopiperidine (B84694) scaffold to explore their potential as inhibitors for a range of biological targets. For instance:

Enzyme Inhibition: Docking simulations of this compound derivatives have revealed their binding modes within the active sites of enzymes like Histone Deacetylase 6 (HDAC6) and Dipeptidyl Peptidase 4 (DPP4). researchgate.netbohrium.com In a study on DPP4 inhibitors, docking showed that a derivative with a chloro-substituted phenyl moiety on a quinazoline (B50416) ring formed appropriate binding interactions within the enzyme's active site, supporting its promising inhibitory activity. bohrium.com

Metabolism by Cytochrome P450: To understand the metabolism of 4-aminopiperidine drugs, molecular docking has been used to simulate their binding to cytochrome P450 enzymes, particularly CYP3A4, which is a major isoform for their N-dealkylation. nih.govacs.org These simulations predicted that the 4-amino group is critical, forming a strong hydrogen bond with the Serine 119 residue of CYP3A4. acs.org This interaction positions the molecule correctly for the metabolic reaction to occur. acs.org

Antiviral Activity: The potential of piperidine (B6355638) derivatives as antiviral agents has also been explored using docking. In the context of SARS-CoV-2, derivatives were docked into the main protease (Mpro) to assess their inhibitory potential. nih.gov Similarly, in the search for anti-HCV inhibitors, docking was used to screen piperidin-4-amine derivatives against the NS5B polymerase, identifying the most effective compounds based on their binding scores and interactions. usb.ac.ir

Receptor Antagonism: Carboxamide derivatives of piperidine have been investigated as potential antagonists for the CCR5 receptor, a key co-receptor for HIV entry. nih.gov Docking studies helped analyze the structure-activity relationship and competitive binding of these derivatives to CCR5. nih.gov

The insights gained from these simulations are invaluable for the rational design of new derivatives with improved potency and selectivity.

| Target Protein | Derivative Type | Key Finding from Docking Simulation |

| HDAC6 | This compound derivatives | Elucidation of binding mode within the active site. researchgate.net |

| CYP3A4 | 4-Aminopiperidine drugs | The 4-amino group forms a key hydrogen bond with Serine 119, orienting the ligand for N-dealkylation. nih.govacs.org |

| DPP4 | 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil | Showed appropriate binding interactions, supporting the design strategy for antidiabetic agents. bohrium.com |

| SARS-CoV-2 Mpro | Novel piperidine derivatives | Identification of binding energies and interaction patterns to predict inhibitory potential. nih.gov |

| CCR5 | Carboxamide derivatives of piperidine | Analysis of competitive binding interactions to guide the discovery of HIV inhibitors. nih.gov |

Quantum Chemical Calculations (e.g., DFT studies for electronic properties, reactivity prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. nrel.gov These methods are used to calculate various molecular properties such as orbital energies (HOMO-LUMO), electrostatic potential maps, and activation energies for chemical reactions. bohrium.comnih.gov

For this compound and its derivatives, DFT studies have been instrumental in:

Predicting Reactivity and Metabolism: DFT calculations have been employed to investigate the N-dealkylation of 4-aminopiperidine drugs by cytochrome P450 enzymes. nih.govacs.org Researchers calculated the activation energy for the abstraction of a hydrogen atom from the α-carbon, a key step in the metabolic process. nih.govacs.org These calculations helped to explain why N-dealkylation is a predominant metabolic pathway. acs.org For example, the activation energies for methyl, ethyl, and isopropyl 4-aminopiperidines were calculated to be in a reasonable range for P450-catalyzed reactions. acs.org

Analyzing Electronic Properties: DFT has been used to study the reactivity descriptors of potent versus less potent derivatives. In a study of DPP4 inhibitors, DFT was used to analyze the HOMO-LUMO energies, electrostatic potential (ESP) map, and other parameters for the most and least potent compounds. bohrium.com The results indicated that the most potent compound was softer (had a smaller HOMO-LUMO gap) and therefore more reactive, providing a theoretical basis for its enhanced biological activity. bohrium.com

Characterizing Molecular Structure: Theoretical calculations are also used to complement experimental data, such as FT-IR spectra. By calculating vibrational frequencies, researchers can confirm the structural characterization of newly synthesized derivatives. researchgate.netresearchgate.net

| Calculation Type | Application | Finding |

| DFT/B3LYP 6-31G | α-Carbon Hydrogen Abstraction | Calculated activation energies for N-dealkylation of 4-aminopiperidine fragments, providing insight into their metabolic stability. nih.govacs.org |

| DFT (HOMO-LUMO) | Reactivity of DPP4 Inhibitors | The most potent inhibitor (compound 9i) was found to be softer and more reactive than the least potent one (compound 9a). bohrium.com |

| Gaussian Calculations | Dehydrogenation Enthalpy | Theoretical calculations were used to identify structural features that could lower the dehydrogenation enthalpy in piperidine-based compounds for hydrogen storage applications. smolecule.com |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of a docked complex, explore different molecular conformations, and understand how the system behaves in a more realistic, solvated environment. nih.govnih.govnih.gov

Key applications of MD simulations for 4-aminopiperidine derivatives include:

Validating Docking Poses: MD simulations are frequently used to confirm the stability of binding poses predicted by molecular docking. bohrium.comnih.gov In the study of DPP4 inhibitors, MD simulations validated that the most potent compound remained stable within the enzyme's active site over the simulation time. bohrium.com

Assessing Conformational Stability: For derivatives designed as CCR5 antagonists, MD simulations were used to analyze the conformational stability of the molecules. The results confirmed a twofold increased stability for sulfo-carboxamide derivatives compared to existing sulfonyl derivatives, highlighting their potential as more effective inhibitors. nih.gov

Conformational Sampling: MD simulations can sample a wide range of molecular conformations. This is particularly useful for flexible molecules like piperidine derivatives. Studies on aminopiperidine conjugates have used replica exchange molecular dynamics to obtain the conformational distribution of the molecules, providing a more complete picture of their structural landscape. nih.gov Similarly, MD simulations have been used to determine the minimum energy conformation of peptides containing aminopiperidine carboxylic acid residues. researchgate.net

Prediction of Activity Spectra for Novel Derivatives (in silico methods)

In silico methods encompass a range of computational techniques used to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. This approach saves significant time and resources in the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For piperidin-4-amine derivatives designed as anti-HCV agents, 3D-QSAR studies were performed alongside molecular docking to predict the efficacy of new compounds. usb.ac.ir

ADMET Prediction: A crucial part of drug design is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can predict these properties based on a molecule's structure. For novel sulfonamide derivatives, computational analysis was used to predict their molecular properties, drug-likeness, and ADMET profile, helping to identify promising candidates for further development. nih.gov

Virtual Screening: This involves using computational methods to screen large libraries of virtual compounds against a biological target. Docking-based virtual screening (DBVS) was used to screen 31 piperidine-4-amine derivatives against the NS5B polymerase of the HCV virus, identifying the top-ranked hit to serve as a template for further design. usb.ac.ir

These predictive models, built upon data from molecular docking, DFT, and experimental results, allow for the rational design and prioritization of novel this compound derivatives with desired biological activity spectra.

Applications of 4 Aminopiperidine 1 Carboxamide As a Research Intermediate and Building Block in Chemical Biology

Utility in the Synthesis of Enzyme Inhibitors as Chemical Probes

The 4-aminopiperidine-1-carboxamide core structure has proven to be a highly effective template for the design and synthesis of potent and selective inhibitors for a variety of enzymes implicated in human diseases. Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships, leading to the optimization of inhibitory activity and selectivity.

Histone Deacetylase (HDAC) Inhibitors

In the realm of epigenetics, histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the creation of novel (E)-N-hydroxycinnamamide-based HDAC inhibitors. researchgate.net A series of twenty-two such compounds were synthesized, with many demonstrating significant inhibitory activity against HDACs. researchgate.net These inhibitors are designed to interact with the active site of the enzyme, with the this compound core serving as a central scaffold to which other functional groups are attached to enhance binding and efficacy. researchgate.netresearchgate.net The development of these inhibitors has shown promise in enhancing the growth inhibitory activity of other anticancer drugs, such as bortezomib, in breast cancer cell lines. acs.org

SET and MYND Domain Containing 3 (SMYD3) Inhibitors

SMYD3, a lysine (B10760008) methyltransferase, is another promising target in cancer therapy. nih.gov Researchers have rationally designed and synthesized 4-aminopiperidine-based covalent inhibitors of SMYD3. uniba.itcnr.it By incorporating a reactive "warhead" onto the 4-aminopiperidine (B84694) scaffold, these inhibitors can form a covalent bond with a specific cysteine residue (Cys186) in the active site of SMYD3, leading to potent and prolonged inhibition. nih.govuniba.itcnr.it One such derivative, EM127 (also known as 11C), demonstrated a stronger inhibitory effect than the reference inhibitor EPZ031686 and attenuated the proliferation of breast cancer cells. nih.govuniba.itdiva-portal.org The synthesis of these inhibitors involves reacting 1-NH-Boc-4-aminopiperidine with other building blocks to create both non-covalent and covalent inhibitors, allowing for a detailed study of their binding mechanisms. uniba.itcnr.it

| Compound | Target | Mechanism | Key Findings |

| (E)-N-hydroxycinnamamide-based inhibitors | HDAC | Reversible Inhibition | Displayed high inhibition rates toward HDAC. researchgate.netresearchgate.net |

| EM127 (11C) | SMYD3 | Covalent Inhibition | Showed stronger inhibitory effect than reference compound EPZ031686 and attenuated cancer cell proliferation. nih.govuniba.itdiva-portal.org |

Secretory Glutaminyl Cyclase (sQC) Inhibitors

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease, as it catalyzes the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). nih.gov Through pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor, Cpd-41, featuring a piperidine-4-carboxamide moiety, was identified with an IC₅₀ of 34 μM. nih.gov Molecular docking and X-ray crystallography studies have provided detailed insights into the binding of this inhibitor to the active site of sQC, highlighting the potential of the piperidine-4-carboxamide scaffold for designing more potent sQC inhibitors. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications used to treat type 2 diabetes. nih.gov These drugs work by prolonging the action of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.gov While the direct synthesis of approved DPP-4 inhibitors from this compound is not explicitly detailed in the provided context, the piperidine (B6355638) scaffold is a common feature in many DPP-4 inhibitors. The development of novel DPP-4 inhibitors often involves the modification of such heterocyclic structures to optimize their efficacy and pharmacokinetic properties. nih.govnih.gov

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and has been linked to a variety of inflammatory diseases. nih.govfrontiersin.org Several small molecule inhibitors of the NLRP3 inflammasome have been developed, some of which incorporate a piperidine moiety. For instance, the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has led to the discovery of novel NLRP3 inhibitors. mdpi.com The synthesis of these compounds often involves the use of tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate. mdpi.com While the provided information does not directly link this compound to a specific, named NLRP3 inhibitor, the structural motif is clearly relevant to the design of new modulators of this important inflammatory pathway. nih.govfrontiersin.orgmdpi.com

Development of Ligands for Receptor Binding Studies

The this compound scaffold is also a valuable tool for the development of ligands for receptor binding studies. Its structural versatility allows for the synthesis of a wide range of derivatives with varying affinities and selectivities for different receptors.

A series of novel piperidine-4-carboxamide derivatives have been designed, synthesized, and evaluated for their binding affinity to σ₁ and σ₂ receptors. nih.gov By systematically modifying the substituent on the amide nitrogen, researchers were able to investigate the structure-activity relationships governing receptor binding. nih.gov Notably, a tetrahydroquinoline derivative, featuring a 4-chlorobenzyl moiety attached to the piperidine nitrogen, exhibited a very high affinity for the σ₁ receptor (Ki = 3.7 nM) and a high selectivity over the σ₂ receptor. nih.gov These findings demonstrate the utility of the this compound scaffold in generating potent and selective ligands for probing the function of σ receptors.

Role in the Synthesis of Agrochemical and Fine Chemical Intermediates

Beyond its applications in pharmaceutical research, this compound and its derivatives serve as important intermediates in the synthesis of agrochemicals and fine chemicals. chemimpex.com The piperidine ring is a common structural motif in many agrochemicals, including fungicides. mdpi.com

Inspired by established antifungals like fenpropidin (B1672529) and fenpropimorph, which contain a piperidine or morpholine (B109124) core, researchers have synthesized and evaluated a library of over 30 novel 4-aminopiperidines as potential antifungal agents. mdpi.com These compounds were prepared through the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com Several of these 4-aminopiperidine derivatives displayed significant antifungal activity against a range of clinically relevant fungal isolates. mdpi.com The ease of synthesis from readily available starting materials makes these compounds attractive candidates for development as agrofungicides. mdpi.com Furthermore, protected forms of 4-aminopiperidine, such as benzyl (B1604629) 4-aminopiperidine-1-carboxylate, are described as important raw materials and intermediates in the agrochemical and dyestuff fields. fishersci.nochemicalbook.comchemicalbook.com

Contribution to the Discovery of Novel Chemical Entities for Biological Research

The inherent versatility of the this compound scaffold makes it a valuable starting point for the discovery of novel chemical entities with diverse biological activities. chemimpex.com Its amenability to a wide range of chemical transformations allows for the creation of large and diverse compound libraries for high-throughput screening.

One notable example is the discovery of 4-aminopiperidine derivatives as potent inhibitors of hepatitis C virus (HCV) assembly. nih.gov A high-throughput screen of a small molecule library identified 4-aminopiperidine derivatives as inhibitors of HCV proliferation. nih.gov Subsequent medicinal chemistry efforts focused on optimizing this scaffold, leading to compounds with increased potency, reduced toxicity, and improved pharmacokinetic properties. nih.gov These studies indicate that the 4-aminopiperidine chemotype inhibits the assembly and release of infectious HCV particles. nih.gov

Furthermore, the 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com The synthesis of a library of over 30 novel 4-aminopiperidines and their subsequent biological evaluation led to the identification of compounds with potent antifungal activity against various Candida and Aspergillus species. mdpi.com These findings highlight the potential of the 4-aminopiperidine scaffold as a source of new antifungal drug candidates.

| Compound Class | Biological Target/Application | Key Research Finding |

| 4-Aminopiperidine derivatives | Hepatitis C Virus (HCV) Assembly | Identified as potent inhibitors of HCV proliferation through a high-throughput screen. nih.gov |

| 4-Aminopiperidines | Antifungal Agents | A library of over 30 novel compounds was synthesized, with several showing significant antifungal activity. mdpi.com |

| Piperidine-4-carboxamide derivatives | σ₁ and σ₂ Receptor Ligands | A tetrahydroquinoline derivative displayed very high and selective affinity for the σ₁ receptor. nih.gov |

| 4-Aminopiperidines | Agrochemicals | Identified as a promising lead structure for the development of novel fungicides. mdpi.com |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 4-Aminopiperidine-1-carboxamide will likely prioritize the development of more sustainable synthetic routes.

Key areas of focus include:

Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral derivatives of aminopiperidines. mdpi.com Biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the reliance on hazardous organic solvents and reagents. mdpi.com

Flow Chemistry: Continuous flow synthesis presents a promising alternative to traditional batch processing. allfordrugs.comscispace.com This technology allows for enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and greater efficiency, which can lead to higher yields and purity. allfordrugs.comdurham.ac.uk The synthesis of peptides and other amide-containing molecules has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. scispace.comdurham.ac.uk

Catalytic Hydrogenation: The use of catalytic hydrogenation, for example with Pd/C catalysts, in the synthesis of related aminopiperidines from imine precursors represents a step towards greener processes by replacing stoichiometric reagents. google.com

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Key Advantages | Potential Application |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.com | Asymmetric synthesis of chiral analogs. |

| Flow Chemistry | Improved safety, higher efficiency, better process control. allfordrugs.comdurham.ac.uk | Scalable and continuous production. |

| Catalytic Methods | High atom economy, avoidance of stoichiometric reagents. google.com | Reduction of imine or nitrile precursors. |

| Multi-component Reactions | Convergent synthesis, reduced number of steps, atom economy. researchgate.net | Rapid assembly of the core structure. |

Exploration of Novel Reactivities and Derivatization Patterns

The functional groups of this compound provide fertile ground for exploring novel chemical reactions and creating diverse libraries of derivatives for various applications.

Future research is expected to investigate:

C-H Activation: A frontier in organic synthesis, C-H activation could enable the direct functionalization of the piperidine (B6355638) ring at positions that are otherwise difficult to access. mdpi.comacs.org Rhodium-catalyzed C-H insertion has been used for the site-selective functionalization of N-Boc-piperidine, suggesting that similar strategies could be applied to derivatives of this compound to generate novel analogs. nih.gov

Photoredox Catalysis: This rapidly developing field uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. nih.gov Applying photoredox catalysis could unlock new reaction pathways for the derivatization of the piperidine scaffold or its substituents, offering access to previously unattainable molecular architectures. nih.gov

Scaffold Derivatization: The primary amine and carboxamide groups serve as handles for extensive derivatization. Reductive amination of the amino group or acylation can be used to introduce a wide array of substituents. nih.gov This allows for the systematic exploration of structure-activity relationships in medicinal chemistry contexts, such as the development of inhibitors for various biological targets. nih.govuniba.it

Table 2: Emerging Derivatization Strategies

| Reaction Type | Target Site | Potential Outcome |

|---|---|---|

| C-H Activation | Piperidine ring C-H bonds | Direct installation of aryl or alkyl groups. acs.orgnih.gov |

| Photoredox Catalysis | Various | Novel bond formations under mild conditions. nih.gov |

| Reductive Amination | 4-amino group | Introduction of diverse alkyl and aryl substituents. nih.gov |

| Acylation/Sulfonylation | 4-amino group | Formation of amide and sulfonamide libraries. nih.gov |

Advanced Applications in Chemical Biology and Materials Science

The structural motifs present in this compound make it an attractive building block for creating sophisticated molecules for use in chemical biology and materials science.

Chemical Biology:

Therapeutic Scaffolds: The 4-aminopiperidine (B84694) core is found in numerous bioactive compounds, including inhibitors of hepatitis C virus assembly and cognition enhancers. nih.govnih.govnih.gov Future work could focus on using this compound as a central scaffold to design and synthesize novel therapeutic agents, particularly for neurological disorders or as antiviral agents. smolecule.com

Bioconjugation: The compound can serve as a linker in bioconjugation, attaching biomolecules to therapeutic agents to improve targeted drug delivery. chemimpex.com

Materials Science:

Functional Polymers: Piperidine and carboxamide moieties can be incorporated into polymers to impart specific properties. For instance, polymers containing piperidine carboxamide have been shown to exhibit temperature-responsive behavior, such as an upper critical solution temperature (UCST). nih.gov this compound could be polymerized or grafted onto polymer backbones to create novel stimuli-responsive materials for applications in smart hydrogels, sensors, or drug delivery systems.

Polymerization Catalysis: Aminopiperidine-based ligands have been used to create metal complexes that act as catalysts for ring-opening polymerization of lactide to form polylactic acid (PLA), a biodegradable polymer. researchgate.net Derivatives of this compound could be explored as new ligands to modulate the activity and stereoselectivity of such polymerization catalysts.

Table 3: Future Applications in Science and Technology

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Scaffolds for drug discovery | The 4-aminopiperidine motif is a known pharmacophore. nih.govnih.gov |

| Chemical Biology | Linkers for bioconjugation | Provides functional handles for attachment. chemimpex.com |

| Materials Science | Temperature-responsive polymers | Piperidine carboxamides can induce UCST behavior. nih.gov |

| Materials Science | Ligands for polymerization catalysts | Aminopiperidine complexes can catalyze lactide polymerization. researchgate.net |

Q & A

Q. What are the established synthetic routes for 4-Aminopiperidine-1-carboxamide, and what analytical techniques validate its purity and structure?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with piperidine derivatives. For example, parallel solution-phase synthesis coupled with continuous flow hydrogenation is a scalable approach . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and crystallography (e.g., COD entry 2230670) to resolve stereochemistry .

Q. How is this compound utilized as a building block in drug discovery?

- Methodological Answer : Its piperidine core and carboxamide group enable modular derivatization for targeting biological systems. For instance, it serves as a scaffold for histone deacetylase (HDAC) inhibitors, where substituents at the 4-amino position modulate selectivity (e.g., HDAC6 inhibitors LYP-2 and LYP-6) . Researchers should optimize substituents using structure-activity relationship (SAR) studies, guided by computational docking simulations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard controls outlined in safety data sheets:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid dust generation. Contaminated surfaces require ethanol/water rinses .

- First Aid : Immediate 15-minute eye/skin flushing with water, followed by medical consultation .

Advanced Research Questions

Q. How can contradictory data on HDAC6 inhibitory activity of this compound derivatives be systematically addressed?

Q. What computational strategies enhance the design of this compound derivatives for high-throughput screening (HTS)?

- Methodological Answer :

- Library Design : Use ligand-based pharmacophore models to prioritize substituents with predicted HDAC6 affinity .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to filter non-druglike candidates early .

- Flow Chemistry : Automated synthesis (e.g., continuous flow hydrogenation) accelerates derivative production for HTS .

Q. How do structural modifications at the piperidine ring impact the aqueous solubility of this compound derivatives?

- Methodological Answer :

Key Considerations for Experimental Design

- FINER Criteria : Ensure feasibility (e.g., accessible reagents), novelty (e.g., unexplored substituents), and relevance (e.g., cancer therapeutics) when framing hypotheses .

- PICO Framework : Define Population (e.g., HDAC6 isoforms), Intervention (derivative concentration), Comparison (positive controls like tubastatin A), and Outcome (IC50 reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.